Cas no 105-92-0 (y,y-Carotene, 1,2-dihydro-1-hydroxy-)

105-92-0 structure
상품 이름:y,y-Carotene, 1,2-dihydro-1-hydroxy-
y,y-Carotene, 1,2-dihydro-1-hydroxy- 화학적 및 물리적 성질
이름 및 식별자
-
- y,y-Carotene, 1,2-dihydro-1-hydroxy-
- (6E,8E,10E,12E,14E,16E,18Z,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-6,8,10,12,14,16,18,20,22,24,26,30-dodecaen-2-ol
- rhodopin
- (13'cis)-1,2-dihydro-psi,psi-caroten-1-ol
- 1,2-Dihydro-1-hydroxy-psi,psi-Carotene
- 1,2-Dihydro-psi,psi-caroten-1-ol
- psi,psi-Carotene, 1,2-dihydro-1-hydroxy-
- Hydroxylycopene
- 1,2-Dihydro-ψ,ψ-carotene-1-ol
- 1,2-Dihydro-1-hydroxy-ψ,ψ-carotene
- 9EYB433RXU
- 1,2-DIHYDRO-1-HYDROXY-.PSI.,.PSI.-CAROTENE
- UNII-9EYB433RXU
- Lycopene, 1,2-dihydro-1-hydroxy-
- Rhodopin/ OH-Lycopene
- LMPR01070114
- C19795
- SCHEMBL116152
- CHEBI:35331
- IRM
- 1-hydroxy-1,2-dihydrolycopene
- Q15424779
- all-trans-2,6,10,14,19,23,27,31-octamethyldotriaconta-6,8,10,12,14,16,18,20,22,24,26,30-dodecaen-2-ol
- .psi.,.psi.-Carotene, 1,2-dihydro-1-hydroxy-
- ZE0
- 105-92-0
- Lycopene, 1,2-dihydro-1-hydroxy-, all-trans-
- CNYVJTJLUKKCGM-RGGGOQHISA-N
- RHODOPIN [MI]
- DTXSID201019006
- (6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-6,8,10,12,14,16,18,20,22,24,26,30-dodecaen-2-ol
- 1,2-dihydro-1-hydroxylycopene
- 1-Hydroxylycopene
- Rhodopin, all-trans-
-
- 인치: InChI=1S/C40H58O/c1-33(2)19-13-22-36(5)25-16-28-37(6)26-14-23-34(3)20-11-12-21-35(4)24-15-27-38(7)29-17-30-39(8)31-18-32-40(9,10)41/h11-12,14-17,19-21,23-30,41H,13,18,22,31-32H2,1-10H3/b12-11+,23-14+,24-15+,28-16+,29-17+,34-20-,35-21+,36-25+,37-26+,38-27+,39-30+
- InChIKey: CNYVJTJLUKKCGM-LLPFWKDNSA-N
- 미소: C/C(=C/CC/C(=C/C=C/C(=C/C=C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C=C(\CCCC(O)(C)C)/C)/C)/C)/C)/C)/C)/C
계산된 속성
- 정밀분자량: 554.449
- 동위원소 질량: 554.449
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 1
- 중원자 수량: 41
- 회전 가능한 화학 키 수량: 17
- 복잡도: 1140
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 11
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 20.2A^2
- 소수점 매개변수 계산 참조값(XlogP): 14.2
실험적 성질
- 밀도: 0.912
- 융해점: 171° (preliminary sintering)
- 비등점: 689.9°Cat760mmHg
- 플래시 포인트: 166.8°C
- 굴절률: 1.531
y,y-Carotene, 1,2-dihydro-1-hydroxy- 관련 문헌
-
Ying Shi,Jie Yu,Long-Jiang Yu,Peng Wang,Li-Min Fu,Jian-Ping Zhang,Zheng-Yu Wang-Otomo Photochem. Photobiol. Sci. 2017 16 795
-
Jinhua Luo,Liping Jiang,Guihua Ruan,Chengyong Li,Fuyou Du RSC Adv. 2021 11 20439
-
Jin Feng,Baofeng Li,Xinlu Wang,Xinlong Mao,Tengfei Ma,Dapeng Zhang,Siwei Bi New J. Chem. 2023 47 11345
-
Javier Segarra-Martí,Remya Ramakrishnan,Javier Vinals,Ashley J. Hughes Chem. Commun. 2018 54 4207
-
M. Gabriela Lagorio,Gabriela. B. Cordon,Analia Iriel Photochem. Photobiol. Sci. 2015 14 1538
105-92-0 (y,y-Carotene, 1,2-dihydro-1-hydroxy-) 관련 제품
- 1344050-96-9(3-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methylpiperidine)
- 65617-17-6((2S)-1-(Morpholin-4-yl)propan-2-ol)
- 2680722-37-4(4-2,2,2-trifluoro-N-(2-methoxy-5-methylphenyl)acetamidobutanoic acid)
- 2137870-18-7(N-[(4-iodo-2,5-dimethylphenyl)methyl]-N-methylcyclohexanamine)
- 727716-51-0(2-cyano-N-cyclopropyl-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamide)
- 1499337-44-8(methyl2-(1-methyl-1H-1,2,3-triazol-4-yl)ethylamine)
- 1997199-46-8(3-4-fluoro-2-(trifluoromethyl)phenylbutanoic acid)
- 1000932-73-9(tert-butyl 2,3-dihydro-1h-indol-3-ylmethylcarbamate)
- 1351660-42-8(2,5-dimethyl-N-(5-oxopyrrolidin-3-yl)furan-3-carboxamide)
- 2734773-36-3(2-(4-Chloro-2,3-difluorophenyl)propan-2-ol)
추천 공급업체
Hubei Tianan Hongtai Biotechnology Co.,Ltd
골드 회원
중국 공급자
대량

Minglong (Xianning) Medicine Co., Ltd.
골드 회원
중국 공급자
대량

Jiangsu Xinsu New Materials Co., Ltd
골드 회원
중국 공급자
대량

Hubei Cuiyuan Biotechnology Co.,Ltd
골드 회원
중국 공급자
시약

Taizhou Jiayin Chemical Co., Ltd
골드 회원
중국 공급자
대량
